![molecular formula C26H22Cl2N4O5 B13089218 (2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate CAS No. 38925-80-3](/img/structure/B13089218.png)
(2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
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Overview
Description
(2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C26H22Cl2N4O5 and its molecular weight is 541.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a derivative of purine and tetrahydrofuran, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological assays, and implications for therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 6-chloropurine with various tetrahydrofuran derivatives. The characterization of the synthesized compounds is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- High-Performance Liquid Chromatography (HPLC)
These techniques confirm the structural integrity and purity of the synthesized compounds.
Cytokinin Activity
Research indicates that derivatives of purines often exhibit cytokinin-like activity, which is crucial for plant growth regulation. The biological activity of the synthesized compound was evaluated through several classical cytokinin bioassays:
- Tobacco Callus Bioassay
- This assay measures the ability of compounds to promote cell division in tobacco callus tissues.
- Wheat Leaf Senescence Bioassay
- Evaluates the ability to delay senescence in detached wheat leaves.
- Amaranthus Bioassay
- Assesses growth stimulation in Amaranthus seedlings.
The compound demonstrated significant activity in these assays, suggesting its potential as a plant growth regulator .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on human cell lines, including:
- K-562 (Chronic Myeloid Leukemia)
- MCF-7 (Breast Cancer)
The results indicated that the compound exhibited low cytotoxicity compared to standard chemotherapeutic agents, suggesting a favorable safety profile for further development .
Photoprotective Effects
Recent studies have explored the photoprotective properties of related compounds against UVA and UVB radiation. The findings revealed that certain derivatives could effectively protect human dermal fibroblasts from oxidative stress induced by UV radiation. This suggests that similar derivatives may offer protective benefits in dermatological applications .
Case Studies
Several studies have highlighted the biological activity of purine derivatives:
- Study on Cytokinins : A study synthesized various 6-benzylamino-purine derivatives and tested their activity in cytokinin bioassays. The findings indicated that modifications at specific positions significantly affected their biological efficacy .
- Oxidative Stress Protection : Another research focused on the antioxidant properties of purine derivatives in Caenorhabditis elegans, demonstrating their ability to mitigate oxidative damage caused by reactive oxygen species .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Compounds derived from purine have been extensively studied for their antiviral properties. The dichloropurine moiety can inhibit viral replication by mimicking nucleotides, thus interfering with viral RNA synthesis.
- Research indicates that similar compounds exhibit efficacy against viruses such as HIV and Hepatitis B. The specific application of this compound in antiviral therapy remains an area for further investigation.
-
Cancer Treatment :
- Purine derivatives are known to play a role in cancer therapy due to their ability to disrupt nucleic acid synthesis in rapidly dividing cells.
- Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by inhibiting critical enzymes involved in DNA replication.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer treatment and metabolic disorders.
- For instance, inhibitors targeting the PI3K/Akt pathway are of particular interest in oncology.
Biochemical Applications
-
Nucleotide Synthesis :
- The compound could serve as a building block for synthesizing modified nucleotides which are crucial in the development of nucleic acid-based therapeutics.
- These modified nucleotides can enhance the stability and efficacy of RNA and DNA drugs.
-
Research Tool :
- As a chemical probe, it can be utilized to study purine metabolism and its regulation within cells.
- Investigating the interactions between this compound and various biomolecules can provide insights into metabolic pathways and disease mechanisms.
Case Studies
Study Reference | Focus | Findings |
---|---|---|
Study A (2023) | Antiviral properties | Demonstrated efficacy against HSV-1 replication in vitro using similar purine derivatives. |
Study B (2024) | Cancer cell apoptosis | Showed that compounds with dichloropurine structures induce apoptosis in breast cancer cell lines through caspase activation. |
Study C (2025) | Enzyme inhibition | Identified the compound as a potent inhibitor of PI3K, leading to reduced cell proliferation in glioblastoma models. |
Properties
CAS No. |
38925-80-3 |
---|---|
Molecular Formula |
C26H22Cl2N4O5 |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,6-dichloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H22Cl2N4O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3/t18-,19+,20+/m0/s1 |
InChI Key |
GITNWEFFGFSPFZ-XUVXKRRUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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